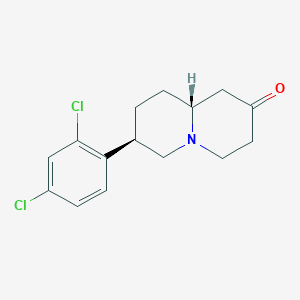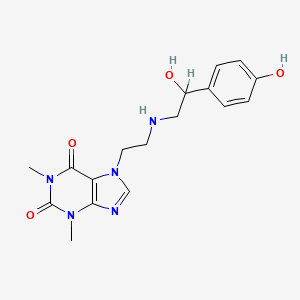
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline is a complex organic compound that combines the structural features of theophylline and a hydroxyphenyl ethylamine derivative. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the hydroxyphenyl ethylamine moiety potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline typically involves multi-step organic reactions. One common approach is to start with theophylline and introduce the hydroxyphenyl ethylamine group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme activity.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, inflammation, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline involves its interaction with various molecular targets, including:
Adenosine Receptors: Theophylline is known to antagonize adenosine receptors, leading to bronchodilation and anti-inflammatory effects.
Phosphodiesterase Enzymes: Inhibition of phosphodiesterase enzymes results in increased levels of cyclic AMP (cAMP), which contributes to its therapeutic effects.
Reactive Oxygen Species (ROS): The hydroxyphenyl group may scavenge reactive oxygen species, providing antioxidant benefits.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the hydroxyphenyl ethylamine group.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline is unique due to the presence of the hydroxyphenyl ethylamine group, which may enhance its pharmacological profile by providing additional antioxidant and anti-inflammatory properties. This makes it a compound of interest for further research and potential therapeutic applications.
Properties
CAS No. |
73908-76-6 |
|---|---|
Molecular Formula |
C17H21N5O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-[2-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-20-15-14(16(25)21(2)17(20)26)22(10-19-15)8-7-18-9-13(24)11-3-5-12(23)6-4-11/h3-6,10,13,18,23-24H,7-9H2,1-2H3 |
InChI Key |
HQMLFJNSQUJCAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
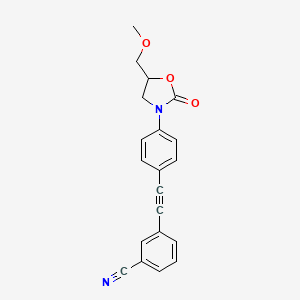
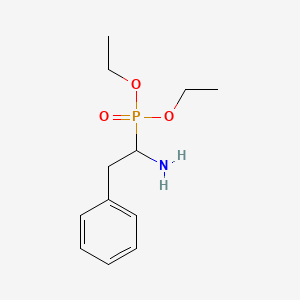

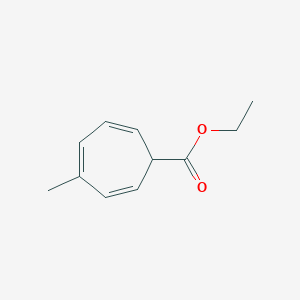

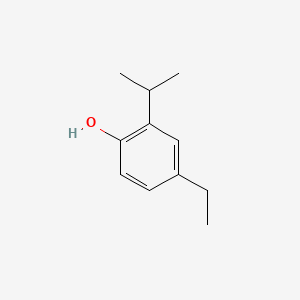
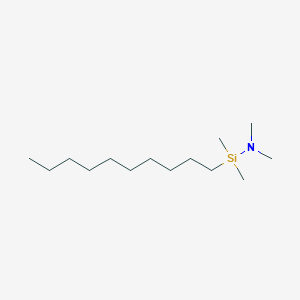
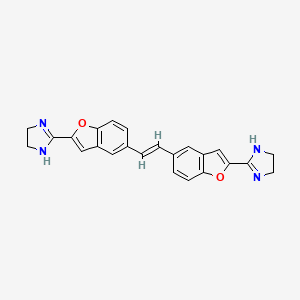

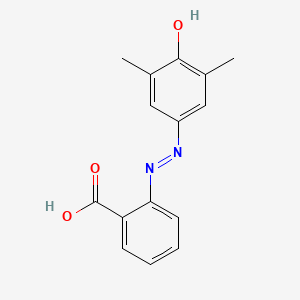
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
